(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide
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Overview
Description
(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[310]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide is a complex organic compound with a unique structure that includes a bicyclic hexanyl group, a benzofuran core, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide typically involves multiple steps, including the formation of the bicyclic hexanyl group, the benzofuran core, and the subsequent coupling of these moieties. Common synthetic routes may involve:
Formation of the Bicyclic Hexanyl Group: This step may involve cyclization reactions under acidic or basic conditions.
Synthesis of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl and carboxamide precursors.
Coupling Reactions: The final step involves coupling the bicyclic hexanyl group with the benzofuran core using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide: shares similarities with other benzofuran derivatives and bicyclic compounds.
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2,3-dihydrobenzofuran.
Bicyclic Compounds: Compounds with bicyclic structures, such as bicyclo[2.2.1]heptane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-24(14-6-4-3-5-7-14)12-30-21-18(23(29)25-2)8-13(9-19(21)24)22(28)26-20-16-10-15(27)11-17(16)20/h3-9,15-17,20,27H,10-12H2,1-2H3,(H,25,29)(H,26,28)/t15?,16-,17+,20?,24-/m0/s1 |
InChI Key |
FNHHVPPSBFQMEL-KQHDFZBMSA-N |
Isomeric SMILES |
C[C@]1(COC2=C(C=C(C=C21)C(=O)NC3[C@H]4[C@@H]3CC(C4)O)C(=O)NC)C5=CC=CC=C5 |
Canonical SMILES |
CC1(COC2=C(C=C(C=C21)C(=O)NC3C4C3CC(C4)O)C(=O)NC)C5=CC=CC=C5 |
Origin of Product |
United States |
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